Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
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Overview
Description
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a specialized organosilicon compound. It is known for its unique structure, which includes a bicyclic oxirane ring. This compound is often used as a coupling agent and adhesion promoter in various industrial applications due to its ability to modify surfaces and improve the dispersion of nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of a suitable silane precursor with an epoxide-containing compound. One common method is the reaction of dimethoxymethylsilane with 7-oxabicyclo[4.1.0]hept-3-yl ethyl halide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane exerts its effects involves the interaction of its functional groups with the surface of substrates. The methoxy groups can hydrolyze to form silanols, which then condense with hydroxyl groups on the substrate surface, forming strong covalent bonds. This process enhances the adhesion and compatibility of the compound with various materials .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but contains three methoxy groups instead of two.
Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a methyl group in place of one of the methoxy groups.
7-Oxabicyclo[4.1.0]heptane derivatives: Various derivatives with different functional groups attached to the bicyclic ring.
Uniqueness
Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly effective as a coupling agent and adhesion promoter in various applications .
Properties
CAS No. |
135261-51-7 |
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Molecular Formula |
C11H22O2Si |
Molecular Weight |
214.38 g/mol |
IUPAC Name |
methoxy-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H22O2Si/c1-12-14(2,3)7-6-9-4-5-10-11(8-9)13-10/h9-11H,4-8H2,1-3H3 |
InChI Key |
YKSZBBZEHPPESP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCC1CCC2C(C1)O2 |
Origin of Product |
United States |
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